2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number uniquely identifying this compound is 565165-38-0 . This number is widely used in chemical databases and literature to provide a unique and unambiguous identifier for the compound.
Alternative chemical identifiers include:
- Molecular Formula: C₁₃H₁₃ClN₂OS
- Molecular Weight: 280.77 g/mol
- MDL Number: Not specifically listed in the available data but typically assigned in chemical databases.
- SMILES (Simplified Molecular Input Line Entry System) notation: Not explicitly provided in the search results for this compound, but can be inferred based on the structure.
These identifiers facilitate database searches, chemical inventory management, and cross-referencing across scientific literature and chemical suppliers.
Molecular Formula and Weight Analysis
The molecular formula of 2-Chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is C₁₃H₁₃ClN₂OS , indicating the molecule contains:
- 13 carbon atoms
- 13 hydrogen atoms
- 1 chlorine atom
- 2 nitrogen atoms
- 1 oxygen atom
- 1 sulfur atom
The molecular weight is calculated as 280.77 g/mol , which corresponds to the sum of the atomic weights of all atoms in the molecular formula:
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Weight (g/mol) |
|---|---|---|---|
| Carbon (C) | 13 | 12.01 | 156.13 |
| Hydrogen (H) | 13 | 1.008 | 13.10 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | 280.77 |
This molecular weight is consistent with the values reported by chemical suppliers and databases.
Summary Table: Chemical Identification of this compound
| Property | Description |
|---|---|
| Systematic IUPAC Name | This compound |
| CAS Registry Number | 565165-38-0 |
| Molecular Formula | C₁₃H₁₃ClN₂OS |
| Molecular Weight | 280.77 g/mol |
| Structural Features | Thiazole ring with 3,4-dimethylphenyl substitution and chlorinated acetamide moiety |
| Purity (typical) | 95% (as per supplier data) |
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-3-4-10(5-9(8)2)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPNZGLZYQVPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the formation of a thiazole ring followed by the introduction of the chloroacetamide group. One common method involves the reaction of 3,4-dimethylphenyl isothiocyanate with α-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Anticancer Properties
1. Cytotoxic Activity Against Cancer Cell Lines
Research has demonstrated the compound's efficacy against various cancer cell lines. For instance, studies conducted on derivatives of thiazole have shown promising results:
- Selectivity and IC₅₀ Values : In a study involving N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, one derivative exhibited an IC₅₀ value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating significant anticancer activity compared to standard treatments like cisplatin .
2. Structure-Activity Relationship (SAR)
The structure of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide plays a crucial role in its biological activity. Modifications to the thiazole ring and substitution patterns on the phenyl group can significantly influence its potency against cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 |
| Compound 22 | HT29 | 2.01 |
This data indicates that specific modifications can enhance selectivity and potency against targeted cancer types .
Antiviral Activity
Recent studies have also explored the antiviral potential of thiazole derivatives, including this compound. The compound has been evaluated for its effectiveness against various viral strains:
- Thiadiazole Derivatives : Research highlights that certain thiadiazole derivatives exhibit high potency against viruses such as Tobacco Mosaic Virus (TMV) with EC₅₀ values as low as 30.57 μM . This suggests that modifications similar to those seen in thiazole compounds could potentially enhance antiviral efficacy.
Proteomics Research Applications
The compound is also utilized in proteomics research due to its ability to interact with specific proteins and enzymes:
- Mechanism of Action : The presence of a chloro group and the thiazole moiety allows for interactions through hydrogen bonding and hydrophobic interactions with target proteins. This makes it a candidate for further exploration in drug design and development aimed at protein targets involved in disease pathways .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Anticancer Studies : In vitro studies have showcased the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
- Antiviral Research : Investigations into its antiviral properties have revealed promising results against various viral infections, warranting further exploration into its mechanism and efficacy.
- Proteomics Applications : Its utility in proteomics has been noted for its role in studying protein interactions and functions, which is crucial for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethylphenyl)acetamide
- N-(2,6-dimethylphenyl)chloroacetamide
- 2-chloro-N-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-thiazol-2-yl}-acetamide
Uniqueness
2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chloroacetamide group make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications .
Biological Activity
2-Chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 565165-38-0) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, activity against various cell lines, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₁₃ClN₂OS
- Molecular Weight : 280.77 g/mol
- CAS Number : 565165-38-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with 4-(3,4-dimethylphenyl)-1,3-thiazole under basic conditions. The resultant compound is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| Caco-2 | 39.8 | Significant |
| A549 | Not effective | N/A |
| HT29 | 27.2 | Moderate |
In vitro studies demonstrated that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, indicating a strong structure-activity relationship . For example, the methyl substitution at the para position on the phenyl ring was found to increase activity significantly compared to unsubstituted analogs .
Study on Anticancer Properties
A recent study published in MDPI assessed various thiazole derivatives including this compound for their anticancer properties. The results indicated that this compound exhibited a promising reduction in cell viability in Caco-2 cells compared to untreated controls (p < 0.001) . The study emphasized the importance of substituents on the thiazole ring for enhancing anticancer activity.
SAR Analysis
A structure-activity relationship analysis revealed that:
- Chlorine Substitution : Essential for maintaining biological activity.
- Methyl Groups : Presence at specific positions enhances potency.
This analysis has guided further modifications to enhance efficacy against cancer cells .
Q & A
Basic Research Questions
Synthesis and Purification Methods Q: What are the standard synthetic routes for preparing 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, and how can purity be optimized? A: The synthesis typically involves coupling 3,4-dimethylphenyl-thiazol-2-amine with chloroacetyl chloride in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) or dioxane . Carbodiimide reagents (e.g., EDC·HCl) may facilitate amide bond formation under controlled pH and temperature (0–5°C) . Purification is achieved via recrystallization (methanol/acetone mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC or TLC (Rf comparison) .
Structural Characterization Q: Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound? A: Key techniques include:
- 1H/13C NMR : To confirm proton environments (e.g., acetamide CH2 at δ ~4.2 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- X-ray Crystallography : For resolving bond angles, dihedral twists (e.g., ~61.8° between thiazole and aryl rings), and hydrogen-bonding motifs (N–H⋯N interactions) .
Initial Biological Screening Q: What in vitro assays are commonly used to evaluate the biological activity of this compound? A: Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assay (IC50 profiling in cancer cell lines, e.g., MCF-7, HeLa) .
- Enzyme Inhibition : Fluorometric assays (e.g., COX-2 or kinase inhibition) .
Advanced Research Questions
Reaction Mechanism Elucidation Q: How can the reaction mechanism for thiazole-acetamide coupling be experimentally validated? A: Isotopic labeling (e.g., 13C-chloroacetyl chloride) combined with NMR kinetic studies tracks intermediate formation. Computational methods (DFT) model transition states, while LC-MS identifies byproducts (e.g., hydrolyzed acetamide) .
Optimization of Reaction Conditions Q: How can reaction parameters (solvent, temperature, catalyst) be systematically varied to improve yield and selectivity? A: Use a Design of Experiments (DoE) approach:
- Solvent : Compare polar aprotic (DMF) vs. non-polar (DCM) solvents for solubility and reactivity .
- Temperature : Lower temps (0–5°C) minimize side reactions (e.g., hydrolysis) .
- Catalyst : Screen bases (TEA vs. DIPEA) to enhance nucleophilicity of the thiazole amine .
Spectral Data Contradictions Q: How should researchers resolve discrepancies in NMR or mass spectrometry data? A:
- NMR : Verify solvent purity (deuterated DMSO vs. CDCl3) and calibrate referencing (TMS). Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- MS : Compare ESI+ vs. MALDI-TOF for ionization efficiency. Confirm molecular ion ([M+H]+) with high-resolution MS (HRMS) .
Biological Activity Contradictions Q: How can conflicting bioactivity results across studies be addressed? A: Standardize protocols:
- Cell Lines : Use authenticated lines (ATCC) and consistent passage numbers .
- Assay Conditions : Control pH, serum concentration, and incubation time.
- Structural Analogues : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl on thiazole) .
Methodological Guidance
Derivative Design for Enhanced Activity Q: What strategies are effective for designing derivatives with improved pharmacological profiles? A:
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups .
- Scaffold Hopping : Replace thiazole with triazole or oxadiazole rings to modulate solubility and target affinity .
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase) and guide synthesis .
Toxicity Profiling Q: What in vivo models are suitable for preliminary toxicity assessment? A:
- Acute Toxicity : OECD 423 guidelines (rodent models, dose escalation up to 2000 mg/kg).
- Genotoxicity : Ames test (bacterial reverse mutation) .
- Hepatotoxicity : ALT/AST level monitoring in serum .
Data Reproducibility Q: How can researchers ensure reproducibility in synthetic and biological studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
